9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
This compound is a complex organic molecule that likely contains a purine derivative. Purines are biologically significant and are found in many important biomolecules such as DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely involves a purine core (a type of nitrogen-containing heterocycle), with various substituents attached, including a 5-chloro-2-methylphenyl group and a cinnamyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the chloro group might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Characterization
- Compounds resembling the specified chemical structure have been synthesized to explore new [f]-fused purine-2,6-diones, introducing new ring systems such as [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine. These syntheses involve multi-step reactions starting from known purine derivatives, showcasing the synthetic accessibility of complex purine systems for further chemical and pharmacological studies (Hesek & Rybár, 1994).
- Research on [c,d]-fused purinediones highlights the creation of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, derived from multi-step syntheses involving halogenated pyrimidines. These efforts demonstrate the potential for modifying the purine scaffold to produce derivatives with varied substituents, potentially altering their biological activities (Šimo, Rybár, & Alföldi, 1995).
Pharmacological Potential
- Derivatives of pyrimido[2,1-f]purine have been evaluated for their affinity towards various receptors, demonstrating significant interactions with 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These findings suggest the potential use of such compounds in developing new therapeutic agents targeting the central nervous system (Jurczyk et al., 2004).
- A study on adenosine receptors (ARs) affinities for a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones highlighted the most potent A1 AR antagonist from the series, showing selectivity over other AR subtypes. This underscores the role of purinediones in modulating adenosine receptor activities, which could be relevant in treating neurological disorders (Szymańska et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-17-15-31(21-14-20(27)12-11-18(21)2)25-28-23-22(32(25)16-17)24(33)30(26(34)29(23)3)13-7-10-19-8-5-4-6-9-19/h4-12,14,17H,13,15-16H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFPIPYRKBLHM-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=C(C=CC(=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=C(C=CC(=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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